molecular formula C8H7NO B095545 1H-Indol-2-ol CAS No. 16990-73-1

1H-Indol-2-ol

Cat. No. B095545
CAS RN: 16990-73-1
M. Wt: 133.15 g/mol
InChI Key: JHFAEUICJHBVHB-UHFFFAOYSA-N
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Description

1H-Indol-2-ol, also known as indole, is a fundamental scaffold in medicinal chemistry and is present in many natural and synthetic molecules with significant biological activity. It is a heterocyclic compound that features a benzene ring fused to a pyrrole ring and possesses diverse biological properties, including anti-tumor and anti-inflammatory activities. These properties are often associated with interactions with DNA and proteins .

Synthesis Analysis

The synthesis of 1H-indole derivatives has been explored through various catalytic methods. Gold(I)-catalyzed cycloisomerization has been used to prepare 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols from 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols, with the reactions proceeding efficiently for a wide variety of substrates . Rhodium-catalyzed C-H annulation has been employed for the one-step synthesis of 1H-indole-2,3-dicarboxylates from arylhydrazines and maleates, tolerating a variety of functional groups . Additionally, a catalyst-free, one-pot three-component reaction has been developed for the synthesis of functionalized dihydro-1H-indol-4(5H)-ones, following a group-assisted-purification (GAP) chemistry process .

Molecular Structure Analysis

The molecular structure of 1H-indole derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was confirmed by single-crystal X-ray diffraction, and its molecular packing was analyzed using Hirshfeld surface analysis and DFT calculations .

Chemical Reactions Analysis

1H-Indole derivatives undergo a variety of chemical reactions. The quasi-antiaromatic 2H-indol-2-one ring system can be generated and further reacted with pi-nucleophiles to afford substituted oxindoles or undergo intramolecular cyclization to give spiro-substituted oxindoles . 1H-Indole-3-carboxaldehyde derivatives are known to undergo facile C–C and C–N coupling reactions and reductions, serving as key intermediates for the preparation of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-indole derivatives are influenced by their functional groups and molecular structure. For example, the synthesis of 1H-indole-3-carboxaldehyde derivatives highlights their reactivity due to the presence of carbonyl groups, which are prone to various coupling reactions and reductions . The indole nucleus's reactivity and interactions with biological targets are key to its pharmacological properties, as demonstrated by the synthesis and biological evaluation of 1,3-dihydro-2H-indol-2-ones derivatives, which exhibit antibacterial, antifungal, and antitubercular activities .

Scientific Research Applications

  • Cycloisomerization for Synthesis of Indole Derivatives : Gold-catalyzed cycloisomerization of specific compounds leads to the preparation of 1H-indole-2-carbaldehydes, which are valuable in organic synthesis (Kothandaraman et al., 2011).

  • Cytotoxic Activity and Potential Antiviral Applications : Synthesis of indole derivatives demonstrates notable cytotoxic activity against various cancer cell lines, and computational studies suggest potential interactions with the SARS-CoV-2 virus (Gobinath et al., 2021).

  • Functionalization through Palladium-Catalyzed Reactions : Indoles, synthesized and functionalized via palladium-catalyzed reactions, are crucial in creating biologically active compounds (Cacchi & Fabrizi, 2005).

  • Use in Heterocyclic Compound Synthesis : Isatins, including 1H-indole-2,3-dione, serve as versatile substrates for synthesizing a variety of heterocyclic compounds and pharmaceuticals (Garden & Pinto, 2001).

  • Application in Anion Sensing Technology : Certain indole derivatives show promise in anion sensing, capable of recognizing and signaling the presence of specific anions (Bayindir & Saracoglu, 2016).

  • Antibacterial Activity : Novel 1H-indol-2-ol derivatives exhibit effective antibacterial activity against various bacterial strains, suggesting their potential as antibacterial agents (Tu et al., 2018).

  • Monitoring Enzymatic Activity : 1H-indol-3-yl glycosides, derivatives of indole, are used in histochemical detection of glycosidase activity, indicating their utility in biological assays (Böttcher et al., 2018).

  • Synthesis of Indole Derivatives with Antimicrobial Activity : New 1H-Indole derivatives show significant antimicrobial activity, suggesting their use in developing new antimicrobial agents (Anonymous, 2020).

Safety And Hazards

1H-Indol-2-ol is generally considered a low-toxicity compound, but proper safety procedures should still be followed . This includes ensuring good ventilation during handling, avoiding contact with skin and eyes, and washing with plenty of water in case of contact . If ingested or inhaled, medical attention should be sought .

properties

IUPAC Name

1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-5,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFAEUICJHBVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937712
Record name 1H-Indol-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indol-2-ol

CAS RN

16990-73-1
Record name 1H-Indol-2-ol
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Record name 1H-Indol-2-ol
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Record name 1H-Indol-2-ol
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Record name 1H-indol-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
H Tu, SQ Wu, XQ Li, ZC Wan, JL Wan… - Journal of …, 2018 - Wiley Online Library
… A series of 1H-indol-2-ol derivatives were tested in vitro antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), Ralstonia solanacearum (R. solanacearum), and …
Number of citations: 9 onlinelibrary.wiley.com
S Damavandi, R Sandaroos - Journal of Chemical Sciences, 2013 - Springer
… feasibility of the synthesis of pyrido[2,3-b]indoles, a 15% mol of the immobilized catalyst of [pmim]HSO 4 Sio2 along with a mixture of (triethoxymethyl)benzene, 1-methyl-1H-indol-2-ol …
Number of citations: 8 link.springer.com
RA Momin, MG Nair - Phytomedicine, 2002 - Elsevier
… Based on spectral data of the natural product and its acetate, compound 4 was deduced to be 3-hydroxymethyl-6-methoxy-2,3-dihydro-1H-indol-2-ol. Compound 4 is a novel natural …
Number of citations: 153 www.sciencedirect.com
GH Zohuri, S Damavandi, R Sandaroos - Research on Chemical …, 2013 - Springer
… the one-pot synthesis of novel 2,9-dihydro-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitrile derivatives by condensation of substituted (triethoxymethyl)arene, 1-methyl-1H-indol-2-ol …
Number of citations: 3 link.springer.com
S Damavandi, R Sandaroos - Synthesis and Reactivity in Inorganic …, 2015 - Taylor & Francis
… continued interest in developing synthetic methodology,Citation [13–15] prompted us to investigate the one pot reactions of substituted (triethoxymethyl)arene, 1-methyl-1H-indol-2-ol …
Number of citations: 1 www.tandfonline.com
T Hu, G Dryhurst - Journal of Electroanalytical Chemistry, 1997 - Elsevier
… decarboxylation of the initial acetoxy radical yields a carbon-centered radical that rapidly dimerizes to a compound that is further oxidized to 3,3′-(1,2-ethanediyl)bis-1H-indol-2-ol (9) …
Number of citations: 45 www.sciencedirect.com
RA Momin - 2000 - search.proquest.com
… graveolens seeds yielded bioactive compounds, sedanolide (5) senkyunolide-N (6) senkyunolide-J (7) and a novel compound, 3-hydroxymethyl-6-methoxy-2, 3-dihydro-1H-indol-2-ol (8…
Number of citations: 2 search.proquest.com
K Fukuoka, Y Ozeki, RA Kanaly - Biodegradation, 2015 - Springer
… Based upon these results, a molar mass of 147 Da and a molecular formula of C 9 H 9 NO, product I was assigned an identity of 3-methyl-1H-indol-2-ol. As shown in Fig. 3b, c, results of …
Number of citations: 19 link.springer.com
P Ryberg - Organic Process Research & Development, 2008 - ACS Publications
… 5-Bromo-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]1H-indol-2-ol (1) (6.673 kg, 17.2 mol) and zinc-dust (98%+, <10 μm) (0.134 kg, 2.05 mol) was mixed with DMF (80 L) and the slurry …
Number of citations: 72 pubs.acs.org
A Kumar Jain, A Gupta, C Karthikeyan… - Chemistry & …, 2021 - Wiley Online Library
… Their discovery of 5-isocyano-3-(5-(morpholinomethyl)pyridin-2-yl)-1H-indol-2-ol have been proven to be a very selective brain permeable GSK-3β inhibitor (Figure 2: 1). Indeed the …
Number of citations: 5 onlinelibrary.wiley.com

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